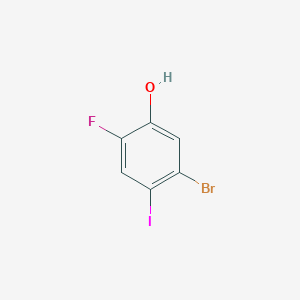

5-Bromo-2-fluoro-4-iodophenol

Description

Contextualization within Halogenated Aromatic Chemistry

The study of 5-Bromo-2-fluoro-4-iodophenol is firmly rooted in the broader context of halogenated aromatic chemistry. These compounds are not merely chemical curiosities but are fundamental components in the synthesis of a wide array of functional materials and biologically active molecules.

Polyhalogenated arenes, including phenols, are highly prized as precursors in organic synthesis. researchgate.netacs.org Their value lies in their ability to undergo various cross-coupling reactions, allowing for the sequential and site-selective formation of new carbon-carbon and carbon-heteroatom bonds. nih.govbohrium.com This controlled functionalization is a cornerstone of modern synthetic strategies, enabling the construction of complex molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science. acs.orgnih.govrsc.org The presence of multiple halogen atoms provides several reaction sites on a single molecule, making them versatile building blocks for creating diverse and complex structures. researchgate.net

The introduction of multiple halogen atoms onto a phenol (B47542) ring imparts a unique combination of electronic and steric properties. Halogens exert a strong electron-withdrawing inductive effect, which can influence the acidity of the phenolic proton and the reactivity of the aromatic ring. libretexts.org For instance, the presence of electron-withdrawing groups can enhance the acidity of the phenol. libretexts.org

Rationale for In-Depth Investigation of this compound

The specific arrangement of three different halogens, along with a hydroxyl group, on the phenyl ring of this compound makes it a particularly interesting target for research.

Phenols are considered versatile synthetic building blocks for creating pharmaceuticals and materials. acs.org this compound is an exemplar of a versatile building block due to its dense and varied functionalization. researchgate.netresearchgate.netmdpi.com The molecule possesses four distinct reactive sites: the hydroxyl group and the three carbon-halogen bonds. The hydroxyl group can be used as a directing group or can be functionalized itself. nih.gov The three different halogens can be selectively addressed in a series of sequential coupling reactions, leveraging their inherent differences in reactivity. This allows for the controlled, stepwise introduction of different substituents onto the aromatic core, providing a powerful strategy for building complex and highly substituted molecules from a single starting material.

The primary driver for the investigation of this compound is its distinct and predictable reactivity profile. The presence of iodine, bromine, and fluorine on the same aromatic ring offers a clear pathway for selective chemistry. Based on established principles of cross-coupling reactions, the carbon-iodine bond is the most reactive and would be expected to undergo oxidative addition to a transition metal catalyst first. nih.gov Following the functionalization of the iodo-position, the carbon-bromine bond can be targeted under slightly more forcing conditions. The carbon-fluorine bond is the strongest and least reactive, typically remaining intact during reactions at the other two halogenated sites. nih.gov This differential reactivity allows chemists to perform a sequence of distinct chemical transformations at specific locations on the aromatic ring, a highly desirable feature in the synthesis of complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFIO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIXQXWCRVQWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378415 | |

| Record name | 5-bromo-2-fluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530141-46-9 | |

| Record name | Phenol, 5-bromo-2-fluoro-4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530141-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-fluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Fluoro 4 Iodophenol and Analogues

Direct Halogenation Strategies

Direct halogenation of a phenolic precursor is a primary route for the synthesis of halogenated phenols. The success of this strategy hinges on the careful control of reaction conditions to achieve the desired regioselectivity, which is dictated by the directing effects of the substituents already present on the aromatic ring.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental reaction in the synthesis of substituted aromatic compounds. In the context of 5-bromo-2-fluoro-4-iodophenol, this involves the sequential introduction of bromine and iodine onto a 2-fluorophenol (B130384) backbone.

The initial step in a plausible synthetic sequence is the regioselective bromination of 2-fluorophenol. The hydroxyl group is a powerful activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director. The combined directing effects of these two groups primarily steer the incoming electrophile to the positions ortho and para to the hydroxyl group.

Given that the position ortho to the hydroxyl group is already occupied by fluorine, the bromination is expected to occur at the other ortho position (C6) or the para position (C4). Steric hindrance from the fluorine atom might slightly disfavor substitution at the C6 position. Therefore, the major product of the monobromination of 2-fluorophenol is typically 4-bromo-2-fluorophenol (B1271925).

A common method for the selective bromination of phenols involves the use of bromine in a suitable solvent. For instance, the reaction of 2-fluorophenol with bromine in dichloromethane (B109758) at low temperatures can yield 4-bromo-2-fluorophenol in high yield. chemicalbook.com

Table 1: Regioselective Bromination of 2-Fluorophenol

| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield |

| 2-Fluorophenol | Bromine | Dichloromethane | 0 °C to rt | 4-Bromo-2-fluorophenol | 90% chemicalbook.com |

Note: This table is interactive and can be sorted by column.

The subsequent step would be the regioselective iodination of 4-bromo-2-fluorophenol. The directing effects of the three substituents—hydroxyl, fluoro, and bromo—must now be considered. The hydroxyl group remains the strongest activating and ortho, para-directing group. The fluorine and bromine atoms are deactivating but also ortho, para-directing.

In 4-bromo-2-fluorophenol, the positions activated by the hydroxyl group are C2 (occupied by fluorine), C6, and C4 (occupied by bromine). Therefore, iodination is most likely to occur at the C6 position. However, achieving the desired this compound, where the iodine is at the C4 position and the bromine is at the C5 position, through direct iodination of 4-bromo-2-fluorophenol is challenging due to the existing bromine atom at the C4 position.

A more plausible direct halogenation route would be the iodination of 2-fluorophenol first to yield 4-iodo-2-fluorophenol, followed by bromination. The directing effects would then guide the bromine atom. However, controlling the regioselectivity of the second halogenation to exclusively yield the 5-bromo isomer is difficult.

Various iodinating agents can be employed, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The choice of reagent and reaction conditions can influence the regioselectivity of the reaction.

The regiochemical outcome of electrophilic aromatic substitution is profoundly influenced by the electronic nature of the substituents on the benzene (B151609) ring.

Activating Groups: The hydroxyl group (-OH) is a strong activating group due to its ability to donate electron density to the ring through resonance. This makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. It strongly directs incoming electrophiles to the ortho and para positions.

Deactivating Groups: Halogens, such as fluorine (-F), bromine (-Br), and iodine (-I), are deactivating groups due to their electron-withdrawing inductive effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para position. The deactivating effect of halogens follows the order F > Cl > Br > I.

Sequential Halogenation Protocols

A sequential halogenation protocol is the most logical direct approach to synthesizing this compound. A potential, albeit challenging, pathway could involve:

Bromination of 2-fluorophenol: As discussed, this would likely yield 4-bromo-2-fluorophenol as the major product.

Iodination of 4-bromo-2-fluorophenol: This step is the most challenging in terms of regioselectivity. To obtain the target molecule, the iodine would need to substitute at the C4 position, displacing the bromine, and the bromine would need to be at the C5 position. A direct electrophilic substitution to achieve this is unlikely.

A more feasible, though still complex, sequential halogenation might involve protecting the hydroxyl group to modulate its directing effect, followed by a series of halogenation and deprotection steps. However, such a multi-step process can be inefficient.

Functional Group Interconversion Routes

Given the challenges in achieving the desired regioselectivity through direct halogenation, functional group interconversion (FGI) routes offer a powerful alternative. The Sandmeyer reaction, in particular, is a well-established method for introducing halogens onto an aromatic ring with high regiocontrol.

A plausible FGI strategy for the synthesis of this compound could start with a precursor that already has the desired substitution pattern of other functional groups, which are then converted to the required halogens. For example, one could envision a route starting from an appropriately substituted aminofluorophenol.

A potential Sandmeyer reaction-based route could be:

Nitration of a suitable fluorophenol derivative: This would introduce a nitro group at a specific position.

Reduction of the nitro group: The nitro group can be readily reduced to an amino group.

Diazotization of the amino group: The resulting aniline (B41778) derivative can be treated with nitrous acid to form a diazonium salt.

Sandmeyer Reaction: The diazonium salt can then be treated with a copper(I) halide (e.g., CuBr or CuI) or potassium iodide to introduce the corresponding halogen at the position of the original amino group.

By strategically choosing the starting material and the sequence of reactions, it is possible to control the final substitution pattern with greater precision than is often achievable with direct electrophilic halogenation. For instance, starting with 4-amino-2-fluorophenol, one could potentially introduce bromine at the 5-position and then convert the amino group to an iodo group via the Sandmeyer reaction.

Table 2: Example of Functional Group Interconversion for Halogen Introduction

| Precursor | Reagents | Reaction Type | Product |

| Aromatic Amine | 1. NaNO₂, H₂SO₄2. KI | Diazotization followed by Iodination | Aromatic Iodide |

| Aromatic Amine | 1. NaNO₂, HBr2. CuBr | Diazotization followed by Bromination (Sandmeyer) | Aromatic Bromide |

Note: This table is interactive and can be sorted by column.

Diazotization-Mediated Iodination from Aminophenol Precursors

One of the most reliable methods for the regioselective introduction of an iodine atom onto an aromatic ring is through the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction. This approach is particularly useful for synthesizing specifically substituted iodo-compounds that are not easily accessible through direct iodination.

The process begins with a suitable aminophenol precursor, such as 5-bromo-2-fluoro-4-aminophenol. This precursor is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻).

The resulting diazonium salt is highly reactive and can be subsequently treated with an iodide salt, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (releasing N₂ gas), facilitating the substitution reaction where the iodide ion (I⁻) attaches to the aromatic ring at the position formerly occupied by the amino group. This yields the target this compound. The sequence ensures that the iodine is placed specifically at the C4 position, a level of control that is difficult to achieve with direct electrophilic halogenation methods on an activated phenol (B47542) ring.

Reaction Scheme: Diazotization-Iodination

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | 5-Bromo-2-fluoro-4-aminophenol | NaNO₂, HCl, 0-5 °C | 5-Bromo-2-fluoro-4-hydroxybenzenediazonium chloride |

Hydroxyl Group Introduction and Modification

The hydroxyl group is a critical feature of the target molecule, influencing its chemical properties and reactivity. Its introduction and modification are key aspects of the synthetic strategy.

In many synthetic routes for complex phenols, the hydroxyl group is present in the starting material (e.g., starting from a substituted phenol) and is carried through the reaction sequence. However, in some cases, it may be introduced at a later stage. More commonly, the existing hydroxyl group requires protection to prevent it from interfering with subsequent reactions, such as organometallic manipulations or cross-coupling reactions that are sensitive to acidic protons.

Common protection strategies involve converting the phenol into an ether (e.g., methoxymethyl (MOM) ether, benzyl (B1604629) ether) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl (TBDMS) ether). These protecting groups are chosen based on their stability under the planned reaction conditions and the ease of their subsequent removal. For instance, a TBDMS ether is stable to many organometallic reagents but can be easily cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Selective modification of the hydroxyl group is also a route to create analogues. researchgate.net For instance, O-alkylation or O-acylation can be performed to generate a library of related compounds. The choice of reagents and conditions for these modifications must be carefully selected to avoid unwanted side reactions at the halogenated positions of the ring. nih.govresearchgate.net

Cross-Coupling Based Syntheses

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from halogenated precursors like this compound. The differential reactivity of the C-I and C-Br bonds (C-I > C-Br) allows for selective, stepwise functionalization.

Palladium-Catalyzed Carbonylative Coupling Reactions

Palladium-catalyzed carbonylation is a versatile method for converting aryl halides into carboxylic acid derivatives, ketones, and amides. nih.gov This transformation involves the reaction of an aryl halide with carbon monoxide (CO) and a nucleophile, mediated by a palladium catalyst. researcher.life

For a substrate like this compound (or its protected form), the carbonylative coupling would preferentially occur at the more reactive carbon-iodine bond. By carefully selecting the nucleophile, a variety of functional groups can be introduced at the C4 position. For example, reacting the substrate with CO and an alcohol (R-OH) in the presence of a palladium catalyst and a base leads to the formation of an ester. Similarly, using an amine (R₂NH) as the nucleophile yields an amide. This selectivity allows the C-Br bond to remain intact for subsequent, different cross-coupling reactions. nih.gov

Examples of Carbonylative Coupling Products

| Nucleophile | Catalyst System | Product Type |

|---|---|---|

| Methanol (CH₃OH) | Pd(OAc)₂, PPh₃, Base | Methyl Ester |

| Diethylamine (Et₂NH) | PdCl₂(dppf), Base | N,N-Diethylamide |

| Water (H₂O) | Pd(PPh₃)₄, Base | Carboxylic Acid |

Other Organometallic Approaches (e.g., Magnesiation and Trapping with Electrophiles)

Organometallic intermediates provide an alternative route for functionalizing the aryl halide framework. The selective formation of an organometallic species at one of the halogenated positions, followed by reaction with an electrophile, is a common strategy.

Given the higher reactivity of iodine, selective metal-halogen exchange can be achieved at the C-I bond, leaving the C-Br bond untouched. This is typically done at low temperatures using organolithium reagents (like n-BuLi or t-BuLi) or through magnesium-halogen exchange with a Grignard reagent (like i-PrMgCl). This generates a highly reactive aryllithium or arylmagnesium species. researchgate.net

This organometallic intermediate can then be "trapped" by a wide range of electrophiles. researchgate.net For instance, quenching the reaction with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid. Reaction with an aldehyde or ketone introduces a secondary or tertiary alcohol, respectively. This method provides a complementary approach to cross-coupling for introducing new functional groups with high regioselectivity.

Chemo- and Regioselective Synthesis Optimization

Achieving high chemo- and regioselectivity is paramount in the synthesis of polyfunctionalized molecules. mdpi.com In the context of this compound and its analogues, this involves carefully controlling reaction conditions to ensure that reactions occur at the intended site without affecting other functional groups. nih.govacs.org

Catalyst Systems and Ligand Effects

For substrates with multiple halogen atoms, such as this compound, the ligand can enhance the inherent reactivity difference between the C-I and C-Br bonds.

Electron-rich and sterically bulky ligands , such as the dialkylbiarylphosphines (e.g., XPhos, SPhos) developed by the Buchwald group, are highly effective at promoting the oxidative addition of palladium into aryl-halide bonds. researchgate.net They can accelerate the reaction at the C-I bond at lower temperatures, thus improving the selectivity over the less reactive C-Br bond. nih.gov

Ligand design also influences the stability of the catalytic species and can prevent side reactions like β-hydride elimination or catalyst decomposition, leading to higher yields and cleaner reactions. nih.gov

The optimal combination of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand must often be determined empirically for a specific substrate and reaction type. Careful screening of different catalyst systems is a crucial part of optimizing the synthesis of complex, polyhalogenated aromatic compounds.

Common Ligands in Palladium-Catalyzed Cross-Coupling

| Ligand Type | Example(s) | Key Features |

|---|---|---|

| Triarylphosphines | PPh₃, P(o-tol)₃ | Standard, versatile ligands. |

| Bidentate Phosphines | dppf, DPEphos | Form stable complexes, good for many coupling types. |

| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich; highly active for challenging substrates. researchgate.net |

Yield Optimization and Purity Considerations

Optimizing the yield and ensuring the purity of the final product in a multi-step synthesis like that of this compound requires careful attention to several factors at each stage of the process.

Yield Optimization:

To maximize the yield of the desired product, several strategies can be employed:

Stoichiometric Control: Precise control over the stoichiometry of the halogenating agents is crucial to prevent multiple halogenations. Using a slight excess of the limiting reactant can help drive the reaction to completion, but a large excess of the halogenating agent should be avoided.

Reaction Time and Temperature: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time. As previously discussed, maintaining a low temperature is often key to preventing side reactions and decomposition of the product.

Purity Considerations:

The purification of the intermediate and final products is a critical step in obtaining high-purity this compound. Common impurities in phenol halogenation reactions include isomeric products and polyhalogenated species.

Purification Techniques: A combination of purification methods is often necessary.

Distillation: Fractional distillation under reduced pressure can be effective in separating compounds with different boiling points. google.comgoogle.com

Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for purifying solid products.

Chromatography: Column chromatography is a powerful technique for separating closely related isomers.

Table 2: Potential Impurities and Recommended Purification Strategies

| Synthetic Step | Potential Impurities | Recommended Purification Method | Rationale |

| Iodination of 2-Fluorophenol | 2-Fluoro-6-iodophenol, Di-iodinated products | Column Chromatography, Recrystallization | Isomers can have similar boiling points, making chromatography a better choice for separation. Recrystallization can further enhance purity. |

| Bromination of 2-Fluoro-4-iodophenol | Dibrominated products, Other isomeric monobrominated products | Column Chromatography, Recrystallization | The presence of multiple isomers and over-brominated products necessitates a high-resolution separation technique like column chromatography. |

By carefully controlling the reaction parameters and employing appropriate purification techniques, it is possible to synthesize this compound and its analogues with high yield and purity, suitable for their intended applications as advanced chemical intermediates.

Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluoro 4 Iodophenol

Aromatic Substitution Pathways

The reactivity of the polysubstituted aromatic compound 5-bromo-2-fluoro-4-iodophenol is dictated by the electronic properties and positions of its varied substituents: a hydroxyl group and three different halogens. These groups influence the electron density of the aromatic ring, determining its susceptibility to attack by either nucleophiles or electrophiles and the regiochemical outcome of such reactions.

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for highly halogenated and electron-deficient aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a suitable leaving group. libretexts.org In this compound, the three halogen atoms act as both electron-withdrawing groups and potential leaving groups.

In the context of SNAr reactions, the relative lability of the halogen leaving groups presents a departure from the trends observed in aliphatic SN1 and SN2 reactions. The typical leaving group order for activated aryl halides in SNAr is F > Cl > Br > I. libretexts.orgnih.gov This is counterintuitive, as iodide is an excellent leaving group in other substitution reactions due to the weakness of the carbon-iodine bond and the stability of the I⁻ anion.

Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions

| Leaving Group | Relative Rate | Primary Reason for Reactivity |

| Fluorine (F) | Highest | Strong inductive effect stabilizes the rate-determining transition state and Meisenheimer complex. stackexchange.com |

| Chlorine (Cl) | High | Moderate inductive effect. |

| Bromine (Br) | Moderate | Weaker inductive effect compared to F and Cl. |

| Iodine (I) | Lowest | Weakest inductive effect among halogens. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Regioselectivity and Site Preference of Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is complex, governed by the combined electronic effects of all substituents. A nucleophile can potentially attack the carbon atom bearing any of the three halogens. The site of attack is determined by two main factors: the electrophilicity of the carbon atom and the ability of the substituents to stabilize the resulting Meisenheimer complex via resonance or induction.

For effective stabilization of the negative charge in the intermediate, electron-withdrawing groups must be positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.com

Attack at C4 (Iodo-substituted): The fluorine atom is para to this position. Its strong inductive effect would significantly stabilize the negative charge delocalized to C2 in the Meisenheimer intermediate.

Attack at C2 (Fluoro-substituted): The bromine atom is in the ortho position, and the iodine is in the meta position relative to C2. The ortho-bromine can provide some inductive stabilization.

Attack at C5 (Bromo-substituted): The fluorine atom is ortho to this position, providing strong inductive stabilization for the intermediate.

Given that the rate of SNAr is highly dependent on the stabilization of the intermediate, the positions activated by the powerful inductive effect of the fluorine atom are the most likely targets. Therefore, nucleophilic attack is favored at the C4 (para to F) and C5 (ortho to F) positions over the C2 position. The presence of the hydroxyl group, especially in its deprotonated phenoxide form under basic conditions, complicates predictions as it is a strong electron-donating group, which generally disfavors SNAr. However, the cumulative electron-withdrawing effect of three halogens likely dominates.

The key intermediate in the SNAr reaction of this compound is the Meisenheimer complex. This anionic σ-complex is formed when a nucleophile adds to one of the halogen-bearing carbon atoms, temporarily breaking the aromaticity of the ring. The sp²-hybridized carbon at the site of attack becomes sp³-hybridized.

The negative charge of the Meisenheimer complex is delocalized across the π-system of the ring and can be further stabilized by electron-withdrawing substituents. youtube.com In the case of this compound, all three halogens contribute to the stability of this intermediate through their inductive effects. The stability of the complex is a crucial factor in determining the reaction's feasibility and rate. youtube.com Once formed, the complex can either revert to the starting materials or proceed by expelling a leaving group to form the final substitution product, thereby restoring aromaticity. The expulsion of the leaving group is typically a rapid process. stackexchange.com

In contrast to SNAr, electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. The reactivity and regioselectivity of SEAr on this compound are determined by the interplay between the activating hydroxyl group and the deactivating halogen substituents. masterorganicchemistry.com

Activating/Deactivating Effects: The hydroxyl (-OH) group is a powerful activating group due to its ability to donate electron density to the ring via a resonance effect (+R effect). Halogens, conversely, are deactivating groups because their strong inductive electron-withdrawal (-I effect) outweighs their weaker resonance electron-donation (+R effect). youtube.com

Directing Effects: Despite their deactivating nature, halogens are ortho-, para-directors. The hydroxyl group is also a strong ortho-, para-director. masterorganicchemistry.com

To predict the site of electrophilic attack, the directing effects of all substituents must be considered for the two available positions: C3 and C6.

-OH group (at C1): Directs ortho (C2, C6) and para (C4). Positions C2 and C4 are already substituted. Thus, it strongly directs an incoming electrophile to C6.

-F group (at C2): Directs ortho (C3) and para (C5). Position C5 is substituted.

-I group (at C4): Directs ortho (C3, C5). Position C5 is substituted.

-Br group (at C5): Directs ortho (C4, C6) and para (C2). Positions C2 and C4 are substituted. It therefore directs to C6.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For aryl halides like this compound, the sites of reaction are the carbon-halogen bonds. The feasibility and selectivity of these reactions depend on the relative reactivity of the C-I, C-Br, and C-F bonds in the key oxidative addition step of the catalytic cycle. nih.gov

The reactivity of aryl halides in oxidative addition to a palladium(0) complex follows the general trend: C-I > C-Br > C-Cl >> C-F. nih.gov This trend is based on bond dissociation energies; the weaker C-I bond is the most easily cleaved, while the very strong C-F bond is typically inert under standard cross-coupling conditions.

This reactivity difference allows for selective functionalization of this compound. By carefully choosing the reaction conditions (catalyst, ligand, temperature), it is possible to perform a cross-coupling reaction exclusively at the most reactive C-I bond, leaving the C-Br and C-F bonds intact. For instance, a Suzuki, Stille, or Sonogashira reaction would be expected to occur selectively at the C4 position. A subsequent, more forcing reaction could then potentially engage the C-Br bond.

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling

| Bond | Position in Compound | Relative Reactivity | Potential for Selective Reaction |

| C-I | C4 | Highest | High |

| C-Br | C5 | Intermediate | Possible after C-I reaction or under harsher conditions |

| C-F | C2 | Very Low | Generally unreactive |

Suzuki-Miyaura Coupling Studies

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide or pseudo-halide, catalyzed by a palladium complex. nih.gov The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org For a substrate like this compound, the reaction's selectivity is governed by the relative reactivity of the carbon-halogen bonds.

The reactivity of aryl halides in the oxidative addition step, which is often rate-determining, follows the general trend: C–I > C–Br > C–Cl > C–F. libretexts.org Consequently, Suzuki-Miyaura coupling on this compound is expected to occur selectively at the C-I bond under controlled conditions. By tuning the reaction conditions (e.g., catalyst, temperature), subsequent coupling at the C-Br bond may be possible, while the C-F bond is generally unreactive under typical Suzuki-Miyaura conditions.

Detailed research findings for the Suzuki-Miyaura coupling of various halophenols and phenol (B47542) boronic acids have been systematically investigated, often using heterogeneous catalysts like Pd/C in water. acs.org While conventional heating is sufficient for iodophenols, bromophenols may require microwave irradiation to achieve better results. acs.org These studies provide a framework for predicting the behavior of this compound.

Table 1: Predicted Suzuki-Miyaura Coupling of this compound

| Boronic Acid Partner | Reaction Site | Catalyst (Example) | Base (Example) | Solvent (Example) | Expected Product |

| Phenylboronic acid | C-I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Bromo-2-fluoro-4-phenylphenol |

| 4-Methoxyphenylboronic acid | C-I | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-Bromo-2-fluoro-4-(4-methoxyphenyl)phenol |

| Phenylboronic acid | C-Br (harsher conditions) | Pd(OAc)₂ / SPhos | K₃PO₄ | t-Amyl alcohol | 2-Fluoro-4-iodo-5-phenylphenol (from initial substrate) or 4,5-diphenyl-2-fluorophenol (from mono-coupled product) |

Sonogashira Coupling Reactions

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction's selectivity with this compound is highly dependent on the differing reactivity of the carbon-halogen bonds.

The reaction is most facile at the C-I bond. wikipedia.org This high reactivity allows for selective coupling of an alkyne at the C-4 position of the phenol ring, leaving the bromine and fluorine atoms intact for potential subsequent transformations. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid issues related to copper catalysis. nih.gov

Table 2: Predicted Sonogashira Coupling of this compound

| Alkyne Partner | Reaction Site | Catalyst System (Example) | Base (Example) | Solvent (Example) | Expected Product |

| Phenylacetylene | C-I | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 5-Bromo-2-fluoro-4-(phenylethynyl)phenol |

| Trimethylsilylacetylene | C-I | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 5-Bromo-2-fluoro-4-((trimethylsilyl)ethynyl)phenol |

| 1-Hexyne | C-I | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Acetonitrile | 5-Bromo-4-(hex-1-yn-1-yl)-2-fluorophenol |

Other Palladium- and Copper-Catalyzed Coupling Transformations

Beyond Suzuki-Miyaura and Sonogashira reactions, this compound is a potential substrate for various other coupling transformations.

Palladium-Catalyzed Reactions:

Heck Coupling: Reaction with alkenes to form a new C-C bond at the most reactive C-I site.

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, again predicted to occur preferentially at the C-I bond. This reaction is widely used for preparing aromatic amines. nih.gov

Stille Coupling: Utilizes organotin reagents and offers an alternative to Suzuki-Miyaura coupling, with a similar reactivity profile regarding the halogen leaving groups. libretexts.org

Cyanation: Introduction of a nitrile group, typically at the C-I or C-Br position, using a cyanide source like Zn(CN)₂.

Copper-Catalyzed Reactions:

Ullmann Condensation: A classical copper-catalyzed reaction that can be used to form biaryl ethers (coupling with another phenol) or C-N bonds (coupling with amines). These reactions often require higher temperatures than their palladium-catalyzed counterparts. acs.org

Copper-Catalyzed Alkynylation: While Sonogashira is palladium-catalyzed, copper can also directly mediate the coupling of terminal alkynes with aryl halides, though this is less common than the Pd/Cu co-catalyzed system.

Coupling with Organozinc Reagents: Copper(I) can catalyze the cross-coupling of 1-haloalkynes with organozinc reagents, highlighting its utility in forming C-C bonds. nih.gov

Reactivity Differences Among Halogen Substituents in Coupling Reactions

The selectivity observed in cross-coupling reactions of this compound is a direct consequence of the differences in bond dissociation energies (BDE) of the carbon-halogen (C-X) bonds. The C-X bond strength increases in the order C-I < C-Br < C-Cl < C-F.

In the crucial oxidative addition step of palladium-catalyzed cycles, the Pd(0) catalyst inserts into the weakest C-X bond first. libretexts.org This is because the cleavage of this bond constitutes a major part of the activation energy for this step. Therefore, the C-I bond is significantly more reactive than the C-Br bond, and the C-F bond is typically inert under standard cross-coupling conditions due to its very high bond strength. This predictable hierarchy allows for sequential, site-selective functionalization of the aromatic ring.

Table 3: Comparison of Carbon-Halogen Bond Properties

| Halogen Bond | Bond Dissociation Energy (kJ/mol, approx.) | Bond Length (pm, approx.) | Relative Reactivity in Oxidative Addition |

| C-F | ~485 | ~135 | Very Low (Generally unreactive) |

| C-Br | ~339 | ~194 | Moderate |

| C-I | ~272 | ~214 | High |

This differential reactivity is a powerful tool in synthetic chemistry, enabling the stepwise introduction of different functional groups onto a single aromatic core, starting from a polyhalogenated precursor. quizlet.com

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for chemical reactivity, allowing for transformations such as oxidation and reduction.

Oxidation Pathways and Products

The oxidation of phenols can lead to a variety of products depending on the oxidant and reaction conditions. For halophenols, oxidation can result in the formation of benzoquinones or polymeric materials via radical coupling. mdpi.com

Studies on the oxidation of various halophenols catalyzed by artificial enzymes like Fe-MC6*a have shown substrate-dependent chemoselectivity. mdpi.com For instance, while 4-fluorophenol (B42351) is oxidized to 1,4-benzoquinone, other halophenols like 4-chlorophenol (B41353) and 4-bromophenol (B116583) are converted into oligomers through the formation of C-O bonds. mdpi.com

Applying these findings to this compound suggests two potential pathways:

Benzoquinone Formation: Oxidation could potentially lead to the formation of a substituted benzoquinone, although the complex substitution pattern might influence the feasibility and stability of such a product.

Polymerization/Oligomerization: A more likely outcome, especially under radical-generating conditions, is the formation of poly(phenylene oxide)-type structures through oxidative C-O or C-C coupling. The phenolic radical generated can couple with other molecules to form dimers, trimers, and larger oligomers.

Reduction Processes

The reduction of the phenolic hydroxyl group to a hydrogen atom (deoxygenation) is a challenging but synthetically useful transformation. Direct hydrogenolysis of the C-OH bond is difficult. Therefore, a two-step process is typically employed:

Activation of the Hydroxyl Group: The phenol is first converted into a derivative with a better leaving group. Common methods include conversion to an aryl triflate (–OTf) by reaction with triflic anhydride, or to a phosphate (B84403) ester.

Reductive Cleavage: The resulting aryl triflate or phosphate can then be reduced to the corresponding arene. This reduction is often accomplished using palladium-catalyzed hydrogenation (e.g., H₂, Pd/C) or with other reducing agents like formic acid or silanes in the presence of a palladium catalyst.

For this compound, this two-step reduction process would yield 1-bromo-4-fluoro-2-iodobenzene. This allows the hydroxyl group to be used as a temporary directing group and then removed to access the corresponding trihalobenzene.

Etherification and Esterification Reactions

The phenolic hydroxyl group is a key functional moiety that dictates a significant portion of the reactivity of this compound. Both etherification and esterification are fundamental transformations of phenols, though the specific substitution pattern of this molecule is expected to present unique challenges and opportunities.

Etherification:

The conversion of the phenolic hydroxyl group to an ether is a common synthetic strategy. The Williamson ether synthesis is a classic and versatile method for this transformation. wikipedia.org In the context of this compound, this would involve deprotonation of the phenol with a suitable base to form the corresponding phenoxide, followed by nucleophilic attack on an alkyl halide.

The acidity of the phenolic proton in this compound is anticipated to be influenced by the electron-withdrawing effects of the halogen substituents. Generally, halogen atoms withdraw electron density through the inductive effect, which would increase the acidity of the phenol compared to unsubstituted phenol. This enhanced acidity would facilitate the formation of the phenoxide ion, even with moderately strong bases.

However, the steric hindrance around the hydroxyl group, posed by the adjacent fluorine and bromine atoms, may impact the rate of both deprotonation and the subsequent alkylation. The bulky iodine atom at the para position is less likely to cause direct steric impediment to the hydroxyl group.

Alternative etherification methods that might be applicable, particularly for the synthesis of aryl ethers, include copper-catalyzed Ullmann-type couplings. wikipedia.org These reactions are often employed when the Williamson ether synthesis is not feasible, for instance, in the reaction with aryl halides.

Below is a table illustrating hypothetical reaction conditions for the etherification of this compound based on general procedures for halogenated phenols. researchgate.net

| Etherification Type | Reagents | Base | Solvent | Anticipated Challenges |

| Williamson Ether Synthesis | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | K₂CO₃, NaH, or Cs₂CO₃ | Acetone, DMF, or Acetonitrile | Steric hindrance may slow the reaction rate. |

| Ullmann Condensation | Aryl Halide (e.g., Iodobenzene) | CuI, Ligand (e.g., Picolinic Acid) acs.org | DMSO | High temperatures may be required. |

Esterification:

The esterification of phenols can be achieved through various methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under dehydrating conditions. khanacademy.org For a sterically hindered phenol like this compound, the use of highly reactive acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) would likely be the most effective approach.

The nucleophilicity of the phenoxide, which is crucial for the esterification reaction, will be somewhat diminished by the electron-withdrawing nature of the halogens. Nevertheless, the reaction is generally expected to proceed under standard acylation conditions. The steric hindrance from the ortho-substituents could again play a role in reducing the reaction rate.

The table below outlines plausible conditions for the esterification of this compound.

| Esterification Method | Reagents | Catalyst/Base | Solvent | Anticipated Considerations |

| Acylation with Acyl Chloride | Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane (B109758) or THF | Reaction is typically fast and exothermic. |

| Acylation with Acid Anhydride | Acetic Anhydride | Pyridine or a catalytic amount of H₂SO₄ | Neat or in a non-polar solvent | May require heating to proceed at a reasonable rate. |

| Fischer-Speier Esterification | Carboxylic Acid (e.g., Acetic Acid) | Strong acid catalyst (e.g., H₂SO₄) | Toluene (with Dean-Stark trap) | Likely to be slow and inefficient due to steric hindrance and the need to remove water. organic-chemistry.org |

Halogen Dance and Rearrangement Processes

The "halogen dance" is a fascinating rearrangement reaction observed in polyhalogenated aromatic compounds, where a halogen atom migrates to a different position on the aromatic ring. wikipedia.org This process is typically base-catalyzed and proceeds through a series of deprotonation and halogen-metal exchange steps. wikipedia.orgbeilstein-archives.org

Given the presence of three different halogen atoms (bromine, fluorine, and iodine) on the benzene (B151609) ring of this compound, the possibility of a halogen dance rearrangement is a significant aspect of its potential reactivity. The mechanism generally involves the formation of an aryl anion, which then acts as a nucleophile to abstract a halogen from another molecule, propagating a chain reaction. wikipedia.org

For this compound, a strong base like an organolithium reagent or a lithium amide could potentially deprotonate the aromatic ring. The acidity of the ring protons is enhanced by the electron-withdrawing halogens. The most likely position for deprotonation would be C-3 or C-6, as these are ortho to one or more halogen atoms.

Once an aryl anion is formed, a halogen dance could, in principle, occur. The relative migratory aptitude of the halogens would be a key factor. Generally, iodine is more prone to migrate than bromine in such rearrangements due to the weaker C-I bond and the greater polarizability of iodine. Fluorine is typically not observed to participate in halogen dance reactions.

A plausible, yet hypothetical, halogen dance scenario for this compound could be initiated by deprotonation at C-3. The resulting aryl anion could then undergo an intramolecular or intermolecular halogen transfer. The thermodynamic driving force for the rearrangement would be the formation of a more stable aryl anion.

Computational Mechanistic Studies

Due to the complexity and potential for multiple competing reaction pathways, computational chemistry offers a powerful tool for investigating the reactivity of this compound. rsc.org Density Functional Theory (DFT) and other high-level ab initio methods can be employed to model the geometric and electronic structures of reactants, intermediates, transition states, and products.

Transition State Analysis of Key Reactions

For any of the potential reactions of this compound, such as etherification, esterification, or a halogen dance, a detailed understanding of the reaction mechanism can be gained by locating and characterizing the transition states. smu.edu A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. masterorganicchemistry.com

Similarly, for a potential halogen dance rearrangement, computational modeling could identify the transition states for both the deprotonation and the halogen transfer steps. By comparing the activation energies for different possible migration pathways, it would be possible to predict the most likely rearrangement product.

Potential Energy Surface Mapping

A more comprehensive understanding of a chemical reaction can be obtained by mapping the potential energy surface (PES). wayne.edu A PES is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. wayne.edu By exploring the PES, it is possible to identify all possible reaction pathways, including intermediates and transition states, connecting reactants and products. wayne.edu

For a molecule like this compound, a calculated PES for a reaction like the halogen dance could be particularly insightful. It would not only map the minimum energy path for the migration of a halogen but also reveal any local minima corresponding to stable intermediates. Furthermore, the PES could help to understand the competition between different possible rearrangements (e.g., bromine versus iodine migration).

The generation of a detailed PES is computationally intensive but provides a wealth of information about the reaction dynamics. rsc.org These computational studies, while theoretical, would be invaluable in guiding future experimental investigations into the reactivity of this novel and complex molecule.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Fluoro 4 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For a molecule such as 5-Bromo-2-fluoro-4-iodophenol, a multi-pronged NMR approach utilizing ¹H, ¹³C, and ¹⁹F nuclei would be essential for a comprehensive analysis.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the halogen substituents (bromine, fluorine, and iodine) and the hydroxyl group. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling with neighboring protons and the fluorine atom, would be crucial in determining the relative positions of the substituents on the aromatic ring.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the phenol (B47542) ring. The chemical shifts would be highly sensitive to the nature of the directly attached substituent. For instance, the carbon atom bonded to the hydroxyl group would exhibit a characteristic downfield shift, while the carbons attached to the halogens would also have their resonances significantly shifted based on the electronegativity and size of the halogen.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. uni-muenchen.deresearchgate.net The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would provide insight into the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H nuclei would result in splitting of the fluorine signal, providing valuable information for structural confirmation. scispace.com

A hypothetical data table for the expected NMR data is presented below. Please note that these are estimated values and have not been experimentally verified.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.0 - 8.0 | Doublet of doublets | J(H,H), J(H,F) | Aromatic CH |

| ¹H | 7.0 - 8.0 | Doublet | J(H,H) | Aromatic CH |

| ¹³C | 150 - 160 | Singlet | - | C-OH |

| ¹³C | 110 - 140 | Doublet | J(C,F) | C-F |

| ¹³C | 90 - 110 | Singlet | - | C-Br |

| ¹³C | 80 - 100 | Singlet | - | C-I |

| ¹³C | 115 - 135 | Doublet | J(C,F) | Aromatic CH |

| ¹³C | 120 - 140 | Singlet | - | Aromatic CH |

| ¹⁹F | -100 to -130 | Multiplet | J(F,H) | Ar-F |

Disclaimer: This table contains hypothetical data for illustrative purposes only. Actual experimental values may differ.

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, multi-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity network in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of the protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbon atoms over two or three bonds. This is particularly useful for identifying the positions of the quaternary carbon atoms (those not bonded to any hydrogens), such as the carbons attached to the hydroxyl and halogen substituents, by observing their long-range couplings to the aromatic protons.

Both bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) are quadrupolar nuclei. In NMR spectroscopy, quadrupolar nuclei can have a significant effect on the relaxation of neighboring nuclei, which can lead to broadening of the NMR signals. The extent of this broadening can provide qualitative information about the symmetry of the electronic environment around the quadrupolar nucleus. However, direct observation of bromine and iodine NMR signals is challenging due to their large quadrupole moments, which typically result in extremely broad lines that are difficult to detect with standard high-resolution NMR spectrometers. Specialized solid-state NMR techniques are often required for the direct study of these nuclei.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and C-O stretching vibrations of the phenolic group, as well as vibrations associated with the substituted aromatic ring.

A table of expected characteristic FT-IR absorption bands is provided below. These are general ranges and the exact positions would be specific to the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 | O-H stretch | Phenolic -OH |

| 1450 - 1600 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O stretch | Phenolic C-O |

| 1000 - 1250 | C-F stretch | Aryl-F |

| 500 - 700 | C-Br stretch | Aryl-Br |

| 400 - 600 | C-I stretch | Aryl-I |

Disclaimer: This table contains expected absorption ranges for illustrative purposes only. Actual experimental values may differ.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the vibrations of the aromatic ring and the carbon-halogen bonds. The symmetric stretching vibrations of the substituted benzene (B151609) ring are often strong in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optoelectronic Properties

No experimental data regarding the UV-Vis absorption spectrum or the optoelectronic properties of this compound has been found in published scientific literature.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases and chemical literature yielded no results for the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed information on its solid-state structure is not available.

Bond Lengths, Bond Angles, and Dihedral Angles

Without X-ray crystallography data, the precise bond lengths, bond angles, and dihedral angles for this compound in the crystalline state cannot be reported.

Conformational Analysis in the Crystalline State

The conformation of the molecule in its solid state has not been determined, as no crystallographic studies have been published.

Intermolecular Interactions and Crystal Packing

Details on the intermolecular interactions (such as hydrogen bonding or halogen bonding) and the crystal packing arrangement of this compound are unknown due to the lack of crystallographic data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While the theoretical exact mass of this compound can be calculated from its molecular formula (C₆H₃BrFIO), no experimental High-Resolution Mass Spectrometry data has been published to confirm this value or provide information on its fragmentation patterns.

Theoretical and Computational Studies on 5 Bromo 2 Fluoro 4 Iodophenol

Quantum Chemical Calculations (DFT, ab initio, MP2)

Quantum chemical calculations, including Density Functional Theory (DFT), ab initio methods, and Møller-Plesset perturbation theory (MP2), are cornerstone techniques for modeling molecular systems. rsdjournal.org DFT, in particular, is widely used for its balance of computational cost and accuracy in predicting the electronic structure and properties of molecules. researchgate.net These methods allow for a detailed in-silico investigation of 5-Bromo-2-fluoro-4-iodophenol.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, these calculations would define the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformation.

Table 1: Predicted Geometrical Parameters for Halogenated Benzene (B151609) Derivatives Note: This table presents typical bond lengths for related compounds as a reference for what would be expected for this compound. Specific calculated values for the title compound are not available in the cited literature.

| Bond Type | Typical Bond Length (Å) |

| C-F | ~1.35 |

| C-Br | ~1.90 |

| C-I | ~2.10 |

| C-O (phenol) | ~1.36 |

| O-H (phenol) | ~0.96 |

| C-C (aromatic) | ~1.40 |

The electronic structure of a molecule governs its chemical behavior. Key aspects of this structure are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests higher reactivity and polarizability. nih.gov For this compound, the electron-donating hydroxyl group and the electron-withdrawing halogen atoms would significantly influence the energies and spatial distributions of these orbitals.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, negative potential is expected around the electronegative oxygen and fluorine atoms, as well as the lateral sides of the bromine and iodine atoms. A region of positive electrostatic potential, known as a σ-hole, is predicted on the outermost portion of the bromine and especially the iodine atom, along the axis of the C-Br and C-I bonds. researchgate.net

Charge Distribution : Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom in the molecule. researchgate.net This analysis provides a quantitative measure of the electron distribution, highlighting the effects of the different electronegativities of the fluorine, bromine, iodine, and oxygen atoms on the carbon skeleton.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Properties and Their Significance

| Parameter | Description | Chemical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the ability to donate electrons (ionization potential). Higher energy indicates a better electron donor. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the ability to accept electrons (electron affinity). Lower energy indicates a better electron acceptor. ossila.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A small gap suggests high reactivity and polarizability. nih.gov |

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies of the normal modes of vibration, a theoretical spectrum can be generated. doi.org These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational methods, allowing for a more accurate comparison with experimental spectra. researchgate.net This correlation helps in the assignment of specific vibrational bands observed in experimental FTIR and Raman spectroscopy to particular molecular motions, such as O-H stretching, C-H bending, and C-halogen stretching. rsc.org

Global and local reactivity descriptors derived from conceptual DFT can be used to predict the reactivity of a molecule. Fukui functions are a prominent example of a local reactivity descriptor. researchgate.net They are used to identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov By analyzing the Fukui functions for this compound, one could predict the most probable sites for various chemical reactions, providing insight into its chemical behavior.

Non-Covalent Interactions

Non-covalent interactions play a crucial role in supramolecular chemistry, crystal engineering, and biological systems. For halogenated molecules, halogen bonding is a particularly significant and highly directional interaction.

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons. rsc.orgnih.gov This interaction is analogous to the more familiar hydrogen bond.

σ-hole Analysis : The σ-hole is a region of positive electrostatic potential located on the surface of a halogen atom, centered on the extension of the covalent bond connecting it to the rest of the molecule. researchgate.net It arises from an anisotropic distribution of electron density around the halogen atom. nih.gov The magnitude of the σ-hole generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. arxiv.org For this compound, both the iodine and bromine atoms are expected to possess significant σ-holes, with the one on the iodine atom being larger and more positive. arxiv.orgacs.org The fluorine atom, due to its high electronegativity and lack of a prominent σ-hole, does not typically participate as a halogen bond donor. researchgate.net

Interaction Energies : The strength of a halogen bond can be quantified by calculating the interaction energy between the halogen bond donor (this compound) and a Lewis base (a halogen bond acceptor). These energies can be computed using high-level quantum chemical methods. The strength of the interaction correlates well with the magnitude of the σ-hole; therefore, the iodine atom in this molecule is predicted to form the strongest halogen bonds. rsc.org

Table 3: General Properties of Halogen σ-Holes

| Halogen Atom | Atomic Number | Polarizability (ų) | Typical σ-hole Magnitude | Tendency to Form Halogen Bonds |

| Fluorine (F) | 9 | 0.56 | Negligible / Negative | Very Weak / None researchgate.net |

| Chlorine (Cl) | 17 | 2.18 | Moderate | Moderate |

| Bromine (Br) | 35 | 3.05 | Positive | Strong arxiv.org |

| Iodine (I) | 53 | 4.93 | Very Positive | Very Strong arxiv.org |

Intramolecular and Intermolecular Halogen Bonding in Derivatives

Theoretical and computational studies have elucidated the significant role of halogen bonding in the derivatives of this compound. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org The presence of three different halogen atoms (fluorine, bromine, and iodine) on the phenol (B47542) ring, each with varying polarizability and electronegativity, creates a complex landscape of potential halogen bonds.

Intramolecular Halogen Bonding:

Intramolecular halogen bonds in derivatives of this compound can occur between the halogen atoms and the phenolic hydroxyl group or other substituents. For instance, a weak intramolecular interaction might exist between the iodine or bromine atom and the lone pair of the oxygen in the hydroxyl group, influencing the orientation of the hydroxyl group.

Intermolecular Halogen Bonding:

Intermolecular halogen bonding is a key factor in the crystal packing and molecular recognition of this compound derivatives. The iodine atom, being the most polarizable among the halogens present, is the most potent halogen bond donor. It can form strong halogen bonds with Lewis basic sites on neighboring molecules, such as carbonyl oxygens or nitrogen atoms. acs.org

Computational models have been employed to predict the strength and geometry of these halogen bonds. For example, in a protein-ligand complex, the iodine of a 2-fluoro-4-iodophenyl moiety can form a halogen bond with a backbone carbonyl oxygen with a distance of approximately 3.08 Å and an angle of 174.4°. acs.org The strength of these interactions follows the order I > Br > Cl > F. acs.org

The following table summarizes the typical interaction energies for different halogen bonds:

| Halogen Bond | Estimated Interaction Energy (kJ/mol) |

| C-I···O | 14.2–17.6 |

| C-Br···O | 9.0–12.1 |

| C-Cl···O | 5.4–7.5 |

These values, derived from studies of halobenzenes interacting with N-methylacetamide, provide a reasonable estimate for the interactions involving this compound derivatives. acs.org

Hydrogen Bonding Analysis (Phenolic Hydroxyl Group)

The phenolic hydroxyl group of this compound is a primary site for both intramolecular and intermolecular hydrogen bonding. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in analyzing these interactions.

Intramolecular Hydrogen Bonding:

The presence of a fluorine atom ortho to the hydroxyl group can lead to the formation of an intramolecular hydrogen bond (O-H···F). This interaction can influence the acidity of the phenol and its conformational preferences. The strength of this intramolecular hydrogen bond can be evaluated computationally by analyzing the O-H bond length, the H···F distance, and the O-H vibrational frequency shift.

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonding plays a crucial role in the condensed phases of this compound. The hydroxyl group can act as a hydrogen bond donor to a suitable acceptor on an adjacent molecule, or the oxygen atom can act as a hydrogen bond acceptor. The strength of these hydrogen bonds is influenced by the electronic effects of the halogen substituents. The chemical shift of the hydroxyl proton in Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to hydrogen bonding, varying significantly with concentration and solvent. modgraph.co.uk In non-polar solvents, dimerization through hydrogen bonding can be observed.

Pi-Stacking Interactions

The aromatic ring of this compound allows for pi-stacking interactions, which are non-covalent interactions between aromatic rings. These interactions contribute to the stability of molecular aggregates and crystal lattices. Computational studies can predict the geometry and energy of these interactions.

The substitution pattern of the benzene ring with three different halogens introduces an electronic asymmetry to the aromatic system, which can influence the nature of the pi-stacking. Face-to-face and offset-stacked conformations are possible, with the latter often being more stable due to reduced electrostatic repulsion. The introduction of fluorine can enhance the lipophilicity and metabolic stability of related compounds, which can be a factor in their biological interactions. researchgate.net

Solvent Effects Modeling

The properties and reactivity of this compound are significantly influenced by the solvent. Computational models are essential for understanding these solvent effects.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. youtube.com This approach is computationally efficient and provides a good description of the bulk electrostatic effects of the solvent on the solute. The conductor-like PCM (CPCM) is a common variant. youtube.com These models can be used to calculate solvation free energies and to study the influence of the solvent on conformational equilibria and reaction pathways.

In explicit solvent models, individual solvent molecules are included in the quantum mechanical calculation. researchgate.net This approach is computationally more demanding but allows for a detailed description of specific short-range interactions, such as hydrogen bonding between the solute and solvent molecules. A hybrid approach, combining an explicit description of the first solvation shell with a continuum model for the bulk solvent, often provides a good balance between accuracy and computational cost. iastate.edu For anions with localized charge, augmenting implicit solvent calculations with a single explicit water molecule can significantly improve the accuracy of calculated properties. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods are powerful tools for predicting the spectroscopic properties of this compound, aiding in its characterization.

NMR Chemical Shifts:

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net The calculated shifts are sensitive to the molecular geometry and the surrounding environment, including solvent effects. Comparing calculated and experimental spectra can help confirm the structure of the molecule and its conformers.

UV-Vis Spectra:

Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis). researchgate.net These calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum. The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate results. The calculated HOMO-LUMO energy gap provides insight into the electronic transitions and chemical reactivity of the molecule. researchgate.net

Non-Linear Optical (NLO) Properties

Theoretical and computational studies are pivotal in predicting and understanding the non-linear optical (NLO) properties of novel organic molecules. For this compound, while direct experimental data is not extensively available, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to investigate its potential as an NLO material. These studies focus on the relationship between the molecular structure, electronic properties, and the NLO response, primarily the first-order hyperpolarizability (β).

The NLO properties of organic molecules are fundamentally linked to the intramolecular charge transfer (ICT) that occurs from electron-donating groups (donors) to electron-accepting groups (acceptors) through a π-conjugated system. In the case of this compound, the phenol ring acts as the π-conjugated bridge. The hydroxyl (-OH) group is a strong electron donor, while the halogen atoms (Bromo, Fluoro, Iodo) are generally considered electron-withdrawing groups, thus establishing a donor-acceptor framework.

Research on various halogenated aromatic compounds has demonstrated the significant influence of halogen substituents on NLO properties. Studies have shown that bromo-substituted chromophores can exhibit significantly higher static first molecular hyperpolarizability (β₀) values compared to their chloro-substituted counterparts, often without causing an undesirable shift in the absorption wavelength. nih.govresearchgate.net This suggests that the bromine atom in this compound could play a crucial role in enhancing its NLO response.

Computational approaches, typically employing DFT with functionals such as B3LYP or CAM-B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are used to calculate key NLO parameters. mdpi.comfrontiersin.org These parameters include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A higher value of β indicates a stronger NLO response. For instance, the calculated first-order hyperpolarizability of a related compound, 5-bromo-3-nitropyridine-2-carbonitrile, was found to be 4.5553 × 10⁻³⁰ esu, which is significantly higher than that of the standard NLO material urea. researchgate.net

To illustrate the typical data generated from such computational studies, the following interactive table presents hypothetical NLO properties for this compound, calculated using DFT. These values are for illustrative purposes and are based on trends observed in similar halogenated phenolic compounds.

Table 1: Calculated Non-Linear Optical Properties of this compound

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 25.8 | × 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15.2 | × 10⁻³⁰ esu |

| HOMO-LUMO Energy Gap | 4.8 | eV |

Further theoretical studies could explore the effect of solvent on the NLO properties, as the polarity of the surrounding medium can significantly influence the charge distribution and, consequently, the hyperpolarizability of the molecule. The structure-property relationship derived from these computational investigations is essential for the rational design of new organic NLO materials with tailored properties for applications in photonics and optoelectronics. researchgate.net

Applications and Advanced Derivatization of 5 Bromo 2 Fluoro 4 Iodophenol in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The inherent reactivity of the carbon-iodine and carbon-bromine bonds in 5-Bromo-2-fluoro-4-iodophenol suggests its potential as a key intermediate in the synthesis of complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-Br bond would allow for sequential functionalization. For instance, a Suzuki or Sonogashira coupling could be selectively performed at the iodine-bearing position, followed by a subsequent coupling reaction at the bromine position. This stepwise approach would enable the controlled introduction of different aryl, alkyl, or alkynyl groups onto the phenolic scaffold.

While this synthetic strategy is well-established for other polyhalogenated aromatics, specific examples employing this compound are not readily found in the current body of scientific literature. Its potential as a building block in the synthesis of pharmaceuticals, agrochemicals, or other biologically active compounds remains an area ripe for exploration.

Development of Multi-Functionalized Aromatic Systems

The unique substitution pattern of this compound makes it an ideal candidate for the development of multi-functionalized aromatic systems. The hydroxyl group can be readily derivatized to form ethers or esters, providing an additional site for molecular elaboration. The fluorine atom, being the most electronegative halogen, can influence the acidity of the phenol (B47542) and the reactivity of the adjacent halogen atoms through inductive effects.

Theoretically, the molecule could undergo a series of orthogonal chemical transformations to install a variety of functional groups, leading to highly substituted and complex aromatic structures. These structures could serve as scaffolds for new materials or as ligands for metal catalysts. However, published research demonstrating these specific applications for this compound is currently unavailable.

Synthesis of Polyhalogenated Biaryl Compounds

Polyhalogenated biaryl compounds are valuable precursors in organic synthesis and materials science. nih.govoregonstate.edu The structure of this compound suggests its utility in the synthesis of such compounds. For example, a Suzuki-Miyaura coupling reaction with an arylboronic acid at the iodo-position would yield a polyhalogenated biaryl phenol. Subsequent reactions at the bromo-position could then be used to introduce further complexity.